molecular formula C8H11NO2 B575595 (2-Amino-6-methoxyphenyl)methanol CAS No. 177531-95-2

(2-Amino-6-methoxyphenyl)methanol

Cat. No.: B575595
CAS No.: 177531-95-2
M. Wt: 153.181
InChI Key: RSSICPKUBLFYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-6-methoxyphenyl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, featuring an amino group at the second position and a methoxy group at the sixth position on the benzene ring, along with a hydroxymethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reduction of (2-Amino-6-methoxyphenyl)methanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of (2-Amino-6-methoxyphenyl)methanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve the reduction .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Amino-6-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to biologically active compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Amino-6-methoxyphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-6-methoxyphenyl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This unique arrangement makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

(2-amino-6-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSICPKUBLFYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666721
Record name (2-Amino-6-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177531-95-2
Record name (2-Amino-6-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of LiAlH4 (6.826 g, 0.018 mol) and THF (300 mL) is stirred at 0° C. 2-amino-6-methoxy-benzoic acid (15 g, 0.09 mol) in THF (150 mL) is added to the reaction mixture. The mixture is stirred at room temperature for 3 h. The reaction is quenched by the addition of water. 250 mL of 10% NaOH solution is then added and extracted from water with ethylacetate to give the desired product.
Quantity
6.826 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.